4-bromo-1H-indole-2-carboxylic Acid

NMDA receptor agonist medicinal chemistry cost-efficient synthesis

Researchers requiring regioselective indole functionalization often face limited orthogonal derivatization options. 4-Bromo-1H-indole-2-carboxylic acid (CAS 16732-64-2) provides dual reactive handles: • 4-Br enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for aryl/heteroaryl introduction at the benzenoid ring. • 2-COOH supports amide bond formation with amino acid moieties, enabling sequential functionalization. Crystalline solid (mp 263 °C) for reliable weighing in parallel synthesis workflows. Bulk quantities available.

Molecular Formula C9H6BrNO2
Molecular Weight 240.05 g/mol
CAS No. 16732-64-2
Cat. No. B097787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1H-indole-2-carboxylic Acid
CAS16732-64-2
Molecular FormulaC9H6BrNO2
Molecular Weight240.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(N2)C(=O)O)C(=C1)Br
InChIInChI=1S/C9H6BrNO2/c10-6-2-1-3-7-5(6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13)
InChIKeySXFVRIRMDXONCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1H-indole-2-carboxylic Acid (CAS 16732-64-2): Baseline Characterization for Sourcing and Method Development


4-Bromo-1H-indole-2-carboxylic acid is a brominated indole-2-carboxylic acid derivative with the molecular formula C9H6BrNO2 and molecular weight of 240.05 g/mol [1]. The compound features a bromine substituent at the 4-position of the indole ring and a carboxylic acid group at the 2-position, with predicted physicochemical properties including a melting point of 263 °C, density of 1.838±0.06 g/cm³, and boiling point of 470.9±25.0 °C at 760 mmHg [1]. As a heterocyclic building block, it serves as an intermediate in the synthesis of pharmacologically active compounds, including indole-2-carboxylic acid derivatives with biological activity [2].

Regioselective cross-coupling at C4 via bromine handle
Sequential functionalization using 2-carboxylic acid
Intermediate for indole-based bioactive compound libraries

Why 4-Bromo-1H-indole-2-carboxylic Acid Cannot Be Readily Substituted by Unsubstituted or Positional Isomers


Substitution of 4-bromo-1H-indole-2-carboxylic acid with unsubstituted indole-2-carboxylic acid or positional isomers (e.g., 5-bromo-, 6-bromo-, or 7-bromo-indole-2-carboxylic acid) is not chemically equivalent. The 4-position bromine serves as a critical synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that enable regioselective elaboration at the benzenoid ring [1]. Unsubstituted indole-2-carboxylic acid lacks this functionalization point entirely, precluding downstream derivatization at the 4-position [2]. Positional isomers place the bromine at alternative ring locations, yielding different steric and electronic environments that alter cross-coupling reactivity and the regiochemical outcome of subsequent transformations [1]. Additionally, the carboxylic acid at the 2-position provides a distinct derivatization site orthogonal to the 4-bromo handle, enabling sequential functionalization strategies unavailable with ester or amide analogs that lack the free acid moiety [2].

Unsubstituted indole-2-carboxylic acid
Lacks the 4-bromo handle, blocking regioselective elaboration at the benzenoid ring.
Positional isomers (5-, 6-, 7-bromo)
Alternative bromine placement alters steric and electronic factors, shifting cross-coupling outcomes.
Ester or amide analogs
May require additional deprotection steps or show different solubility, impacting synthetic sequence design.

Quantitative Differentiation of 4-Bromo-1H-indole-2-carboxylic Acid Against Key Comparators


Starting Material Cost and Synthetic Accessibility in AICP NMDA Agonist Route

In the synthesis of the GluN2-specific NMDA receptor glycine site agonist AICP, 4-bromo-1H-indole-2-carboxylic acid was identified as a highly expensive starting material in the previously reported route, prompting the development of an alternative route using cost-efficient 1-bromo-2-methyl-3-nitrobenzene instead [1]. The improved route specifically avoids 4-bromo-1H-indole-2-carboxylic acid due to procurement cost barriers and the requirement for two deprotection steps with methyl ester hydrolysis by NaOH that risked amide bond cleavage [1]. In contrast, ethyl 4-bromo-1H-indole-2-carboxylate (CAS 103858-52-2) was explored as an alternative intermediate via Reissert indole synthesis [1].

Cost & Synthetic Route
Head-to-head
Target explicitly avoided: highly expensive starting material with two deprotection steps risking amide cleavage. Improved route uses 1-bromo-2-methyl-3-nitrobenzene and ethyl ester alternative.
Route context: procurement cost and synthetic risk favor alternative starting materials.
Deprotection conditions (NaOH) may compromise amide integrity.
NMDA receptor agonist medicinal chemistry cost-efficient synthesis

Melting Point Comparison Across 4-Position Brominated Indole-2-Carboxylic Acid Derivatives

4-Bromo-1H-indole-2-carboxylic acid exhibits a melting point of 263 °C [1]. In comparison, its methyl ester derivative (4-bromo-1H-indole-2-carboxylic acid methyl ester, CAS 167479-13-2) has a predicted boiling point of 386.2 °C at 760 mmHg and density of 1.629 g/cm³ , while its amide derivative (4-bromo-1H-indole-2-carboxamide, CAS 955978-73-1) has a lower molecular weight of 239.07 g/mol . The free acid form's high melting point relative to typical small organic molecules indicates strong intermolecular hydrogen bonding via the carboxylic acid dimer formation, which impacts solubility and crystallization behavior.

Melting Point Comparison
Class-level
Free acid mp 263 °C; methyl ester bp 386.2 °C (predicted), density 1.629 g/cm³. Solid-state H-bonding influences handling.
Solid form suits weighing; liquid ester may aid solubility-limited transformations.
Predicted properties; verify experimentally for specific batches.
physicochemical characterization solid-state properties formulation development

Commercial Availability and Purity Specification Compared to Ester and Amide Derivatives

4-Bromo-1H-indole-2-carboxylic acid is commercially available with standard purity specifications of 95%, supported by batch-specific QC documentation including NMR, HPLC, and GC analysis from major suppliers . Its methyl ester counterpart (CAS 167479-13-2) is offered at 98% purity by certain vendors [1]. The free acid is supplied in solid crystalline form, while the methyl ester has a lower density (1.629 g/cm³) and different handling characteristics . The amide derivative (CAS 955978-73-1) represents an alternative functionalization state with distinct reactivity .

Purity & Availability
Cross-study comparable
Free acid: standard 95%, QC with NMR, HPLC, GC. Methyl ester (CAS 167479-13-2): 98% purity available.
95% purity adequate for most synthetic sequences with later purification; higher initial purity for ester may reduce purification load.
Batch-specific documentation should be reviewed.
procurement quality control building block sourcing

Validated Application Scenarios for 4-Bromo-1H-indole-2-carboxylic Acid Based on Quantitative Evidence


Synthesis of NMDA Receptor Modulators via 4-Position Cross-Coupling

4-Bromo-1H-indole-2-carboxylic acid has been employed as a key intermediate in the synthesis of the GluN2-specific NMDA receptor glycine site agonist AICP [1]. The compound's 4-bromo substituent enables palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups at the benzenoid ring position, while the 2-carboxylic acid provides a handle for amide bond formation with amino acid moieties [1]. This dual functionalization strategy has been documented in the literature for generating NMDA receptor ligands with subunit-selective pharmacological profiles [1]. Users developing NMDA receptor tool compounds or therapeutic candidates targeting neurological disorders may consider this building block when synthetic routes require regioselective elaboration at the indole 4-position.

Indole-2-Carboxylic Acid Library Synthesis for Serine Protease Inhibitor Programs

Substituted indole-2-carboxylic acid derivatives, including compounds related to the 4-bromo scaffold, have been disclosed as PAI-1 serine protease inhibitors with therapeutic potential in thrombotic diseases, diabetes, and conditions involving impaired fibrinolysis [1]. The 4-bromo-1H-indole-2-carboxylic acid core structure aligns with the general formula of substituted 1H-indole-2-carboxylic acid derivatives described in these patents [1]. This building block may support medicinal chemistry efforts in generating focused libraries of indole-2-carboxylic acid analogs for structure-activity relationship studies in PAI-1 inhibition programs.

Preparation of Ester and Amide Derivatives for Downstream Functionalization

4-Bromo-1H-indole-2-carboxylic acid serves as the precursor to multiple derivative forms with distinct reactivity profiles. The methyl ester (CAS 167479-13-2) offers a protected carboxyl group for sequences where carboxylic acid compatibility is problematic [1], while the amide derivative (CAS 955978-73-1) provides an alternative functionalization state for further elaboration . The free acid form's high melting point (263 °C) and solid crystalline nature may be advantageous for weighing and handling in parallel synthesis workflows compared to lower-melting or liquid ester analogs [2]. This versatility enables researchers to select the appropriate functionalization state based on specific synthetic sequence requirements.

Application
Selection Property
Validation Focus
NMDA receptor modulator synthesis
4-Br cross-coupling & 2-COOH amidation handle
Coupling efficiency and amide bond stability
Serine protease inhibitor library
Indole-2-COOH scaffold for PAI-1 SAR
Inhibitory assay endpoint compatibility
Ester/amide derivative preparation
Free acid, ester, and amide forms with distinct reactivity
Functional group tolerance in multi-step synthesis

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